molecular formula C9H11BO3 B14573556 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole CAS No. 61676-63-9

2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole

Cat. No.: B14573556
CAS No.: 61676-63-9
M. Wt: 177.99 g/mol
InChI Key: WJKCZWSTBIWJOH-UHFFFAOYSA-N
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Description

2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole is a chemical compound known for its unique structure and properties It belongs to the class of benzodioxaboroles, which are characterized by a boron atom integrated into a dioxaborole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole typically involves the reaction of a boronic acid derivative with an appropriate alcohol under controlled conditions. One common method includes the use of isopropanol as the alcohol source, which reacts with a boronic acid in the presence of a catalyst to form the desired benzodioxaborole structure .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization or distillation to remove any impurities and obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole has several scientific research applications:

Mechanism of Action

The mechanism by which 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole exerts its effects involves its interaction with specific molecular targets. The boron atom in its structure can form reversible covalent bonds with hydroxyl and amino groups in biomolecules, making it useful in various biochemical applications. This interaction can modulate the activity of enzymes and other proteins, influencing cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
  • 4,4,5,5-Tetramethyl-2-[(propan-2-yl)oxy]-1,3,2-dioxaborolane
  • Isopropyl pinacol borate

Uniqueness

Compared to similar compounds, 2-[(Propan-2-yl)oxy]-2H-1,3,2-benzodioxaborole stands out due to its specific structural features and reactivity. Its ability to form stable yet reversible covalent bonds with biomolecules makes it particularly valuable in biochemical and medicinal research .

Properties

CAS No.

61676-63-9

Molecular Formula

C9H11BO3

Molecular Weight

177.99 g/mol

IUPAC Name

2-propan-2-yloxy-1,3,2-benzodioxaborole

InChI

InChI=1S/C9H11BO3/c1-7(2)11-10-12-8-5-3-4-6-9(8)13-10/h3-7H,1-2H3

InChI Key

WJKCZWSTBIWJOH-UHFFFAOYSA-N

Canonical SMILES

B1(OC2=CC=CC=C2O1)OC(C)C

Origin of Product

United States

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